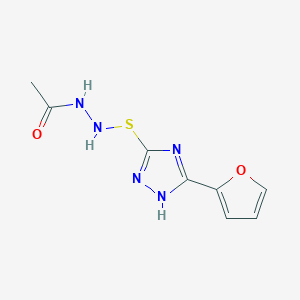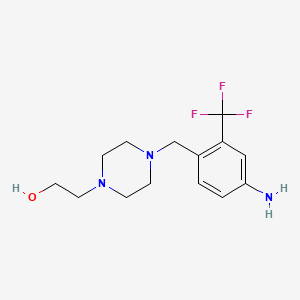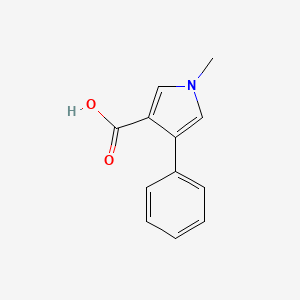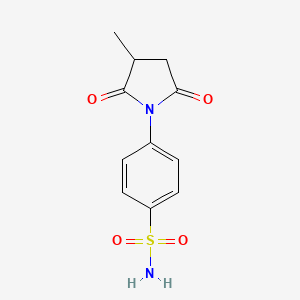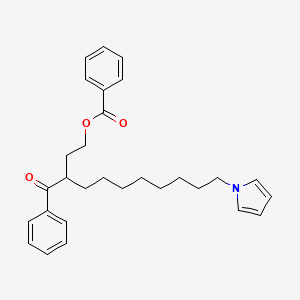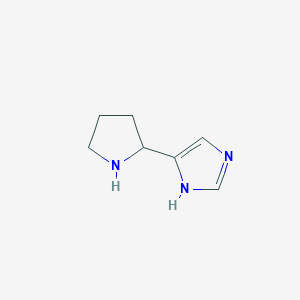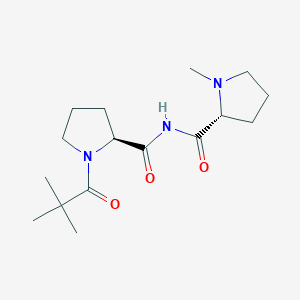
(R)-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pivaloyl group, which is a tert-butyl carbonyl group. The stereochemistry of the compound is specified by the ® and (S) designations, indicating the configuration of the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via an acylation reaction using pivaloyl chloride and a base, such as triethylamine.
Coupling of the Pyrrolidine Rings: The two pyrrolidine rings can be coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols can replace the pivaloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or esters.
Applications De Recherche Scientifique
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pivaloyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the pivaloyl group and has different stereochemistry.
N-Methylpyrrolidine: Lacks the carboxamide and pivaloyl groups.
Pivaloylpyrrolidine: Contains the pivaloyl group but lacks the carboxamide functionality.
Uniqueness
®-1-Methyl-N-((S)-1-pivaloylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H27N3O3 |
|---|---|
Poids moléculaire |
309.40 g/mol |
Nom IUPAC |
(2R)-N-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O3/c1-16(2,3)15(22)19-10-6-8-12(19)14(21)17-13(20)11-7-5-9-18(11)4/h11-12H,5-10H2,1-4H3,(H,17,20,21)/t11-,12+/m1/s1 |
Clé InChI |
CXEBHQUWSDVHNN-NEPJUHHUSA-N |
SMILES isomérique |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H]2CCCN2C |
SMILES canonique |
CC(C)(C)C(=O)N1CCCC1C(=O)NC(=O)C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
